molecular formula C37H41N9O4 B601647 Dabigatran Impurity 23 CAS No. 1637238-96-0

Dabigatran Impurity 23

Numéro de catalogue B601647
Numéro CAS: 1637238-96-0
Poids moléculaire: 675.8
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran Impurity 23 is an impurity of Dabigatran medication . Dabigatran is a therapeutic agent, targeting the formidable menace of blood clots and stroke in individuals beset by atrial fibrillation .


Molecular Structure Analysis

The molecular structure of Dabigatran Impurity 23 is represented by the formula C16H12N4O . The compound is also known as N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide .


Chemical Reactions Analysis

Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor . A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .

Applications De Recherche Scientifique

Analytical Method Development for Impurity Identification

Gradient RP-HPLC Method for Dabigatran Etexilate

A selective RP-HPLC method has been developed and validated for the separation and determination of potential related impurities of dabigatran etexilate. This method is capable of identifying impurities formed during the manufacturing process, including Dabigatran Impurity 23, ensuring the quality control of both the drug substance and the product. The method's performance was validated according to ICH guidelines, covering specificity, detection limits, quantification limits, linearity, accuracy, precision, ruggedness, and robustness (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

LC-MS Method for Estimating Drug Stability and Impurity Profile

Research has developed a sensitive and validated LC-MS method for analyzing dabigatran etexilate and estimating its impurity profile in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. This method helps to understand the relationship between drug stability and impurity profiles, including the identification of degradation products and potential impurities like Dabigatran Impurity 23 (Arous & Al-Mardini, 2018).

Impurity Synthesis and Reduction Strategies

Synthesis and Control of Dabigatran Impurities

Research focusing on the synthesis, origin, and control of potent impurities of dabigatran etexilate, including process-related impurities that may affect the quality of the drug substance during its large-scale manufacturing, has been conducted. This includes strategies for the synthesis of such impurities, which are crucial for understanding impurity profiling and ensuring the quality and safety of the drug substance (Reddy et al., 2017).

Identification, Synthesis, and Reduction Strategies for Impurities

The study of synthetic impurities in dabigatran etexilate mesylate, including Dabigatran Impurity 23, has led to the examination of potential pathways for their formation during the manufacturing process. Strategies to minimize the formation of these impurities were discussed, along with monitoring techniques using high-performance liquid chromatography and the determination of their structures through mass spectrometry and NMR (Zheng et al., 2014).

Orientations Futures

The U.S. Food and Drug Administration (FDA) announced a nationwide recall of Dabigatran Etexilate Capsules due to detection of N-Nitrosodimethylamine (NDMA) impurity . The presence of a nitrosamine (n-nitroso-dabigatran) above the Acceptable Daily Intake level was identified in the product, used as an oral anticoagulant . There have been no reports of adverse events related to the recall at this time .

Propriétés

Numéro CAS

1637238-96-0

Nom du produit

Dabigatran Impurity 23

Formule moléculaire

C37H41N9O4

Poids moléculaire

675.8

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.